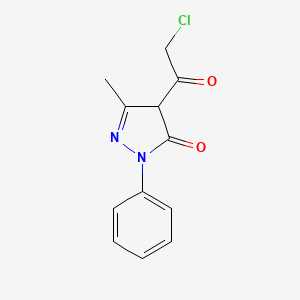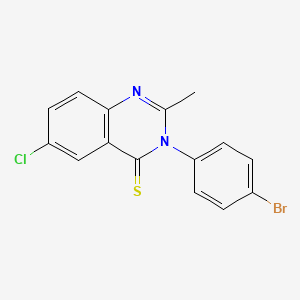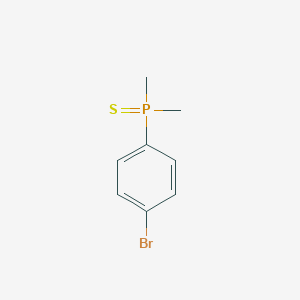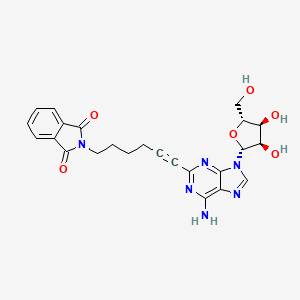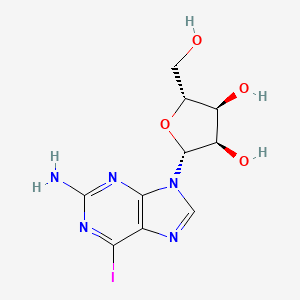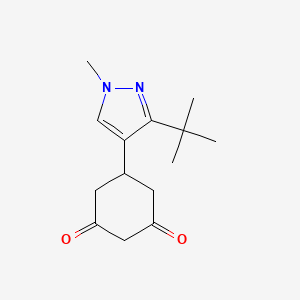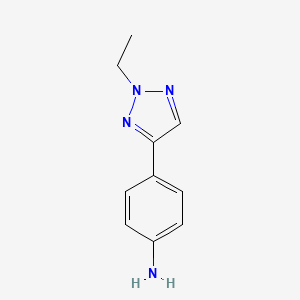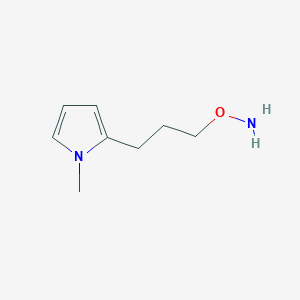
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a pyrrole ring via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine typically involves the reaction of 1-methyl-1H-pyrrole with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-bromopropylamine as the propylating agent, which reacts with 1-methyl-1H-pyrrole to form the intermediate 3-(1-methyl-1H-pyrrol-2-yl)propylamine. This intermediate is then treated with hydroxylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)
- Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
Uniqueness
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
138718-08-8 |
|---|---|
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
O-[3-(1-methylpyrrol-2-yl)propyl]hydroxylamine |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-4-8(10)5-3-7-11-9/h2,4,6H,3,5,7,9H2,1H3 |
InChI-Schlüssel |
MEUHTGRDGYBEHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


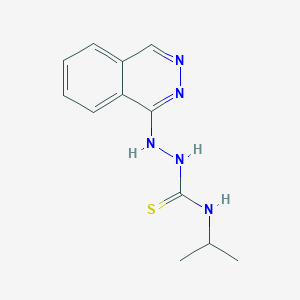

![2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B12920674.png)
